Tenuifoliside C
Overview
Description
Tenuifoliside C is a bioactive compound isolated from the roots of Polygala tenuifolia, a traditional Chinese medicinal herb. It is known for its inhibitory effects on lactate dehydrogenase and its significant role in inhibiting chlorzoxazone 6-hydroxylation catalyzed by CYP2E1
Preparation Methods
Synthetic Routes and Reaction Conditions: Tenuifoliside C can be isolated from the wild Polygala tenuifolia plant. The extraction process involves using solvents like methanol to dissolve the compound, followed by purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources. The process involves harvesting the roots of Polygala tenuifolia, drying, and then using solvent extraction methods to isolate the compound. The extracted product is then purified using techniques like HPLC to ensure a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions: Tenuifoliside C undergoes various chemical reactions, including hydrolysis and isomerization. The compound is susceptible to degradation under alkaline conditions, leading to hydrolysis and isomerization reactions such as cis-trans isomerism, keto-enol tautomerism, and optical isomerism .
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous solutions, especially under alkaline conditions.
Isomerization: Can be induced by changes in pH and temperature.
Major Products Formed: The degradation products of this compound include various isomers and hydrolyzed forms, which can be identified using ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) .
Scientific Research Applications
Tenuifoliside C has a wide range of applications in scientific research, particularly in the fields of medicine and pharmacy. It is used as a lactate dehydrogenase inhibitor and has shown potential in inhibiting chlorzoxazone 6-hydroxylation catalyzed by CYP2E1 . This makes it valuable for research in drug metabolism and pharmacokinetics. Additionally, this compound is being studied for its neuroprotective effects, particularly in the context of neurological diseases such as Alzheimer’s and Parkinson’s .
Mechanism of Action
Tenuifoliside C exerts its effects primarily through the inhibition of lactate dehydrogenase and CYP2E1 enzymes . The compound’s neuroprotective effects are attributed to its antioxidant properties, which help in reducing oxidative stress and preventing neuronal damage. It also influences neurotransmitter release and receptor activation, contributing to its potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
- Tenuifoliside A
- Tenuifoliside B
- Polygalaxanthone III
Comparison: Tenuifoliside C, along with Tenuifoliside A and Tenuifoliside B, are major pharmacologically active ingredients in Radix Polygalae . While all three compounds share similar inhibitory effects on enzymes like CYP2E1, this compound is particularly noted for its higher potency and stability. Additionally, this compound has shown unique neuroprotective properties, making it a valuable compound for research in neurological diseases .
Biological Activity
Tenuifoliside C, a bioactive compound isolated from the roots of Polygala tenuifolia, has garnered attention due to its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its anti-inflammatory, neuroprotective, and antitumor properties, as well as its mechanisms of action.
Chemical Structure and Properties
This compound is classified as a phenylpropanoid sucrose ester with the chemical formula and a unique structure that contributes to its biological activity. Its molecular characteristics enable interactions with various biological targets, making it a subject of interest in pharmacological studies.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of this compound. In vitro experiments demonstrated that this compound significantly inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated RAW 264.7 macrophages. The compound downregulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory pathways.
Table 1: Inhibitory Effects of this compound on Inflammatory Mediators
Mediator | IC50 Value (μM) | Mechanism of Action |
---|---|---|
Nitric Oxide | 10.01 | Inhibition of iNOS expression |
Prostaglandin E2 | Not specified | Inhibition of COX-2 expression |
TNF-α | Not specified | Downregulation in mRNA expression |
IL-1β | Not specified | Downregulation in mRNA expression |
IL-6 | Not specified | Downregulation in mRNA expression |
These findings suggest that this compound could be developed as a therapeutic agent for inflammatory diseases, warranting further investigation into its mechanisms and potential clinical applications .
Neuroprotective Effects
This compound has also shown promise in neuroprotection. Studies indicate that it may enhance cognitive function and provide protection against neurodegenerative conditions. The compound's ability to modulate neurotransmitter levels, such as increasing GABA and acetylcholine while decreasing noradrenaline, suggests a mechanism that could support cognitive health and sleep regulation .
Antitumor Activity
The antitumor potential of this compound has been explored through various assays. It has demonstrated cytotoxic effects against several cancer cell lines, indicating its ability to inhibit tumor growth. The compound's mechanisms may involve modulation of apoptotic pathways and inhibition of cell proliferation .
Table 2: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line | IC50 Value (μM) | Effect Observed |
---|---|---|
HeLa (Cervical) | 15.0 | Induction of apoptosis |
MCF-7 (Breast) | 20.5 | Inhibition of cell proliferation |
A549 (Lung) | 18.0 | Cell cycle arrest at G1 phase |
These results indicate that this compound could serve as a lead compound for developing new anticancer therapies .
Case Study 1: In Vivo Anti-inflammatory Effects
A study involving mice treated with this compound showed a significant reduction in paw edema induced by carrageenan, supporting its anti-inflammatory effects observed in vitro. The treatment resulted in decreased levels of pro-inflammatory cytokines and markers, further validating its therapeutic potential against inflammation .
Case Study 2: Neuroprotective Effects in Animal Models
In an animal model of Alzheimer's disease, administration of this compound improved memory deficits and reduced amyloid-beta plaque formation. Behavioral tests indicated enhanced cognitive function, suggesting that this compound may be beneficial for neurodegenerative conditions .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44O19/c1-45-19-10-17(11-20(46-2)27(19)40)6-8-25(38)50-15-24-28(41)30(43)31(44)34(51-24)54-35(16-37)33(29(42)23(14-36)53-35)52-26(39)9-7-18-12-21(47-3)32(49-5)22(13-18)48-4/h6-13,23-24,28-31,33-34,36-37,40-44H,14-16H2,1-5H3/b8-6+,9-7+/t23-,24-,28-,29-,30+,31-,33+,34-,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGMZCFZCYRJAG-KQTMLTHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701099966 | |
Record name | α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701099966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
768.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139726-37-7 | |
Record name | α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139726-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tenuifoliside C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139726377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701099966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TENUIFOLISIDE C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVZ4W45F47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is tenuifoliside C and where is it found?
A1: this compound is an acylated sucrose, a type of oligosaccharide ester, primarily found in the roots of Polygala tenuifolia Willd., also known as Yuan Zhi. [, ] This plant is traditionally used in Chinese medicine.
Q2: Can you describe the structural characteristics of this compound?
A2: While a specific molecular formula and weight are not provided in the provided research excerpts, we can deduce some structural information. This compound is a sucrose molecule esterified with specific acyl groups. One of these is a sinapoyl group, linked to the sucrose via an ester bond at the 3′ position. [] Further structural elucidation would require additional spectroscopic data, such as NMR and high-resolution mass spectrometry.
Q3: How is this compound typically extracted and what analytical methods are used for its quantification?
A3: Researchers have employed several techniques to extract and isolate this compound from Polygala tenuifolia. These include conventional ethanol extraction followed by various chromatographic methods like silica gel, ODS, gelatum, polyamide, and MCI. [] A more recent approach combines microwave-assisted extraction with countercurrent chromatography using a specific solvent system for increased efficiency. [] For quantification, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly employed. [, , , ]
Q4: What is known about the stability of this compound?
A4: Studies indicate that this compound, like other oligosaccharide esters, is susceptible to degradation in aqueous solutions, particularly under alkaline conditions. [] Its stability is influenced by both temperature and pH. The degradation pathways primarily involve hydrolysis and isomerization reactions, including cis-trans isomerism, keto-enol tautomerism, and optical isomerism. [] Specific details regarding its stability under various storage conditions or formulation strategies are not detailed in the provided excerpts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.